2-Amino-5-(benzyloxy)phenol
Overview
Description
2-Amino-5-(benzyloxy)phenol is an organic compound with the molecular formula C13H13NO2. It is a derivative of phenol, characterized by the presence of an amino group at the second position and a benzyloxy group at the fifth position on the phenol ring.
Mechanism of Action
Target of Action
It’s known that this compound is used in the synthesis of various organic compounds , suggesting that it may interact with a wide range of molecular targets.
Mode of Action
It’s known to be used in suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound may interact with its targets through the formation of carbon-carbon bonds.
Biochemical Pathways
It’s known that phenolic compounds, which include 2-amino-5-(benzyloxy)phenol, are involved in various biosynthetic pathways . These pathways include the shikimate pathway for the biosynthesis of phenolic acids, the biosynthesis of chlorogenic acids, stilbenes, coumarins, and flavonoids .
Pharmacokinetics
The compound’s use in suzuki–miyaura coupling suggests that it may have a relatively stable and environmentally benign nature , which could impact its bioavailability.
Result of Action
Its use in the synthesis of various organic compounds suggests that it may have a wide range of effects at the molecular and cellular levels.
Action Environment
Its use in suzuki–miyaura coupling , a process known for its mild and functional group tolerant reaction conditions , suggests that it may be relatively stable under a variety of environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(benzyloxy)phenol typically involves the nucleophilic aromatic substitution of a suitable phenol derivative. One common method is the reaction of 2-nitrophenol with benzyl bromide in the presence of a base, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of solvents like ethanol and catalysts such as palladium on carbon for the reduction step .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-(benzyloxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon or hydrogen gas.
Substitution: Bases like sodium hydroxide or potassium carbonate in polar solvents.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenols depending on the substituent introduced.
Scientific Research Applications
2-Amino-5-(benzyloxy)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Comparison with Similar Compounds
- 2-Amino-4-(benzyloxy)phenol
- 2-Amino-6-(benzyloxy)phenol
- 2-Amino-5-(methoxy)phenol
Comparison: 2-Amino-5-(benzyloxy)phenol is unique due to the specific positioning of the benzyloxy group, which can influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Properties
IUPAC Name |
2-amino-5-phenylmethoxyphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10/h1-8,15H,9,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJGECMCKLYLDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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